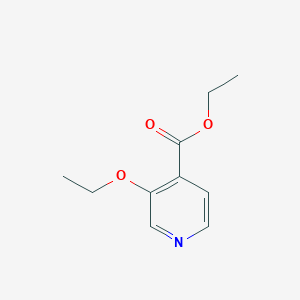

Ethyl 3-ethoxyisonicotinate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

ethyl 3-ethoxypyridine-4-carboxylate |

InChI |

InChI=1S/C10H13NO3/c1-3-13-9-7-11-6-5-8(9)10(12)14-4-2/h5-7H,3-4H2,1-2H3 |

InChI Key |

SYKUYWAPLZXHGJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CN=C1)C(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for Ethyl 3 Ethoxyisonicotinate

Classical Approaches to the Synthesis of Ethyl 3-ethoxyisonicotinate

Traditional synthetic routes to this compound and related compounds rely on well-established, multi-step processes. These methods typically involve the initial synthesis of a functionalized isonicotinic acid precursor followed by the introduction of the ethoxy group onto the pyridine (B92270) ring.

The formation of the ethyl ester group is a fundamental step, commonly achieved through the esterification of an isonicotinic acid precursor. The classical Fischer-Speier esterification is a widely employed method, which involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst.

Several catalytic systems have been developed to promote this transformation efficiently. Common catalysts include:

Mineral Acids: Concentrated sulfuric acid (H₂SO₄) is a conventional and cost-effective catalyst for driving the esterification equilibrium towards the product. researchgate.net

Thionyl Chloride: An alternative route involves converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), which then readily reacts with ethanol to form the ester. researchgate.net This method often proceeds under milder conditions than direct acid catalysis.

Solid Acid Catalysts: To simplify purification and minimize corrosive waste, heterogeneous catalysts such as hydrogen forms of natural zeolites have been utilized, sometimes in conjunction with microwave or ultrasound irradiation to enhance reaction rates. researchgate.net

Lewis Acids: More modern approaches have explored moisture-tolerant Lewis acid catalysts, such as zirconium complexes, which can facilitate the esterification under ambient atmosphere, offering a more robust and user-friendly procedure. nih.gov

A typical procedure for the esterification of isonicotinic acid involves heating the acid in ethanol with a catalytic amount of a strong acid for several hours, followed by neutralization and extraction of the resulting ethyl isonicotinate (B8489971). researchgate.net

Table 1: Comparison of Catalytic Systems for Isonicotinic Acid Esterification

| Catalyst System | Typical Conditions | Advantages | Disadvantages |

| H₂SO₄ / Ethanol | Reflux, several hours | Low cost, readily available | Harsh conditions, difficult workup, corrosive |

| SOCl₂ then Ethanol | 0 °C to 50 °C | High reactivity, milder conditions | Generates corrosive HCl and SO₂, requires handling of a reactive reagent |

| Zeolite Catalysts | 80 °C, MW/US irradiation | Reusable catalyst, easier purification | May require special equipment (MW/US) |

| Zirconium Complexes | 80 °C, ambient atmosphere | Moisture tolerant, milder conditions | Higher catalyst cost |

Introducing an ethoxy group at the C-3 position of the pyridine ring is a significant challenge due to the electronic nature of the heterocycle. The pyridine ring is electron-deficient, which deactivates it towards electrophilic aromatic substitution. beilstein-journals.org Furthermore, the nitrogen atom's directing effect typically favors substitution at the C-2, C-4, and C-6 positions. beilstein-journals.orgsnnu.edu.cn Therefore, specialized strategies are required to achieve the desired regioselectivity.

Achieving meta-functionalization on a pyridine ring often requires multi-step strategies. One approach involves the generation of highly reactive intermediates like pyridynes. Research has shown that a 3,4-pyridyne can be generated from a 3-chloro-2-ethoxypyridine (B70323) precursor. rsc.orgnih.govrsc.org This intermediate allows for the regioselective addition of a nucleophile at the C-4 position, followed by an electrophilic quench at the C-3 position. While this specific example starts with an ethoxy group at C-2, it demonstrates a sophisticated strategy for overcoming the inherent regiochemical preferences of the pyridine ring. rsc.orgnih.gov

Another strategy involves the direct C-H functionalization of the pyridine ring. This is a formidable challenge, particularly at the meta-position (C-3). snnu.edu.cn These reactions often require directing groups to steer the functionalization to the desired site or temporary dearomatization of the ring to alter its reactivity profile. snnu.edu.cn For instance, an amino group at the C-2 position can direct electrophilic substitution to the C-5 position. snnu.edu.cn While direct C-3 ethoxylation is not commonly reported, these advanced methods represent a potential, albeit complex, pathway.

Multicomponent reactions (MCRs) offer a powerful alternative to traditional linear syntheses by constructing complex molecules from three or more starting materials in a single pot. bohrium.com This approach is highly convergent and atom-efficient. bohrium.com Various MCRs have been developed for the synthesis of polysubstituted pyridines. taylorfrancis.com

For example, a one-pot, three-component reaction involving ynals, isocyanates, and amines can yield highly decorated pyridine derivatives with high regioselectivity. organic-chemistry.org Similarly, the reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol can form functionalized pyridines through the formation of four new bonds in a single operation. rsc.org While a direct MCR for this compound has not been explicitly detailed, these methodologies provide a framework for its potential assembly. One could envision a convergent synthesis where precursors containing the necessary ethoxy and ester functionalities, or their masked equivalents, are combined to construct the target pyridine ring in one pot.

Table 2: Selected Multicomponent Reactions for Pyridine Synthesis

| Reaction Type | Components | Catalyst/Conditions | Key Features | Reference |

| Three-Component | Ynals, Isocyanates, Amines/Alcohols | DIPEA (base), THF | Metal-free, high regioselectivity for 2,3,6-substituted pyridines | organic-chemistry.org |

| Four-Component | 1,3-Dicarbonyls, Aldehydes, Malononitrile, Alcohol | NaOH | Mild conditions, high chemo- and regioselectivity | rsc.org |

| Three-Component | Aldehydes, Malononitrile, Thiophenol | Mg-Al hydrotalcite | Heterogeneous, reusable catalyst | growingscience.com |

Pyridine Ring Functionalization Strategies for Ethoxy Group Introduction

Modern and Sustainable Synthetic Pathways for this compound

Contemporary synthetic chemistry places a strong emphasis on the development of sustainable and environmentally benign processes. These modern pathways aim to reduce waste, minimize energy consumption, and utilize safer reagents and solvents, aligning with the principles of green chemistry.

The synthesis of pyridine derivatives, including analogs of this compound, is increasingly being guided by green chemistry principles. researchgate.net This involves a shift from classical methods towards more sustainable alternatives.

Key green strategies applicable to this synthesis include:

Use of Greener Solvents and Catalysts: Replacing hazardous solvents and corrosive acid catalysts is a primary goal. The use of water or bio-based solvents like aqueous ethyl lactate, and recyclable solid catalysts like zeolites or hydrotalcites, represents a significant improvement. researchgate.netbohrium.comgrowingscience.com Metal-free catalytic systems are also highly desirable to avoid toxic metal residues in the final product. organic-chemistry.org

Atom Economy and Process Intensification: Multicomponent reactions (MCRs) are inherently green as they maximize atom economy and reduce the number of synthetic steps and purification processes. bohrium.comnih.gov The use of microwave-assisted synthesis is another technique that can dramatically reduce reaction times and energy consumption compared to conventional heating. taylorfrancis.comnih.gov

Biocatalysis: The use of enzymes as biocatalysts offers a highly sustainable and selective alternative to traditional chemical synthesis. numberanalytics.com Lipases, for instance, can be used for the esterification step under mild, solvent-free conditions. mdpi.com While not yet specifically reported for this compound, the development of biocatalytic methods for pyridine functionalization is an active area of research. numberanalytics.com

These modern approaches not only make the synthesis of complex molecules like this compound more efficient but also significantly reduce its environmental footprint. researchgate.net The integration of MCRs, green catalysts, and alternative energy sources provides a robust platform for the sustainable production of functionalized pyridine derivatives. researchgate.netnih.gov

Green Chemistry Principles in the Synthesis of this compound and its Analogs

Solvent-Free and Aqueous Medium Syntheses

Modern synthetic chemistry emphasizes the reduction or elimination of volatile and hazardous organic solvents to align with the principles of green chemistry. For a molecule like this compound, this involves developing esterification and etherification steps that can proceed under solvent-free or aqueous conditions.

Solvent-Free Esterification: The final step in a potential synthesis of this compound is the esterification of 3-ethoxyisonicotinic acid. Solvent-free esterification methods, often facilitated by mechanochemistry (such as high-speed ball-milling) or the use of solid-supported catalysts, offer a green alternative to traditional solution-phase reactions. nih.gov For instance, the esterification of various carboxylic acids, including nicotinic acid (a structural isomer of isonicotinic acid), has been successfully achieved under solvent-free ball-milling conditions at room temperature. nih.gov These methods avoid bulk solvent use, can lead to shorter reaction times, and sometimes result in different reactivity or product profiles compared to solution-based protocols. nih.gov Another approach is the use of recyclable acidic deep eutectic solvents (DES) as catalysts, which can enable esterification to proceed without additional solvent. researchgate.net

Aqueous Medium Synthesis: Synthesizing heterocyclic rings in water is a significant goal for green chemistry. While complex multi-step syntheses entirely in water can be challenging, key steps can be adapted. For example, multicomponent reactions (MCRs) for the synthesis of various substituted pyridines and related heterocycles have been developed to proceed in aqueous media. researchgate.netaablocks.com These reactions benefit from the unique properties of water, such as the hydrophobic effect, which can accelerate reaction rates. The use of catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to promote the efficient synthesis of substituted pyrroles in water, demonstrating the potential for catalyst-assisted reactions in aqueous environments for N-heterocycle formation. researchgate.net Although a direct aqueous synthesis of this compound is not prominently reported, the principles established in the synthesis of related pyridines and pyrazoles suggest feasibility. researchgate.netsid.ir

Table 1: Comparison of Green Synthesis Strategies for Related Esters and Heterocycles

| Strategy | Reaction Type | Key Features | Compound Class | Reference |

| High-Speed Ball Milling | Esterification | Solvent-free; Room temperature; Rapid (20-60 min) | Aromatic Esters | nih.gov |

| Recyclable DES Catalyst | Esterification | Solvent-free; Reusable catalyst | Wax Esters | researchgate.net |

| DABCO Catalysis | Heterocycle Formation | Aqueous medium; Mild conditions (60 °C) | Substituted Pyrroles | researchgate.net |

| InCl₃ Catalysis / Ultrasound | Heterocycle Formation | Aqueous EtOH; High yield; Short reaction time | Pyrano-pyrazole Esters | aablocks.com |

Catalytic Enhancements for Improved Atom Economy

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgrsc.org Syntheses with high atom economy maximize the use of starting materials and minimize waste. acs.org Catalytic processes are fundamental to improving atom economy as they allow for transformations using small quantities of a catalyst rather than stoichiometric reagents that would otherwise become byproducts. um-palembang.ac.id

For the synthesis of this compound, catalytic approaches are superior to classical methods that may generate significant waste. For example, addition and rearrangement reactions are inherently 100% atom-economical. acs.org In contrast, substitution reactions, such as a traditional Williamson ether synthesis to introduce the ethoxy group, would produce stoichiometric amounts of salt byproduct, lowering the atom economy.

Catalytic hydrogenation is an excellent example of an atom-economical reaction. rsc.org While not directly used to synthesize the aromatic ring of the target compound, it is a key green method for producing related saturated heterocycles (piperidines) from pyridines, a process that can be achieved with high efficiency and selectivity using catalysts like Palladium on carbon (Pd/C). researchgate.netacs.org The development of catalytic C-H activation and functionalization reactions represents a frontier in improving atom economy, as it allows for the direct attachment of functional groups without pre-functionalization (e.g., halogenation) of the starting material, thus avoiding the generation of waste. researchgate.net

Table 2: Atom Economy of Different Reaction Types

| Reaction Type | General Transformation | Atom Economy | Byproducts | Reference |

| Addition | A + B → C | 100% | None | acs.org |

| Rearrangement | A → B | 100% | None | acs.org |

| Catalytic Hydrogenation | A + H₂ → AH₂ | 100% | None | rsc.org |

| Substitution | A-X + B-Y → A-B + X-Y | < 100% | Stoichiometric (e.g., salts) | acs.org |

| Elimination | A-B → C + D | < 100% | Stoichiometric | acs.org |

Flow Chemistry and Continuous Processing Approaches for Scalable Production

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, particularly for scalable production. acs.orgd-nb.info This technology provides superior control over reaction parameters like temperature, pressure, and mixing, leading to improved safety, higher yields, and better product consistency. acs.orgbeilstein-journals.org

The synthesis of heterocyclic compounds, including pyridines, is well-suited for flow chemistry. researchgate.netbeilstein-journals.orgnih.gov High-temperature or high-pressure conditions, which can be hazardous in large batch reactors, can be safely managed in the small, confined volume of a flow reactor. d-nb.info This enables access to novel reaction pathways and can dramatically shorten reaction times. For example, the Bohlmann–Rahtz pyridine synthesis can be performed in a single step in a continuous flow microwave reactor, outperforming the traditional two-step batch process in both yield and efficiency. beilstein-journals.org

For the production of this compound, flow chemistry could be applied to several steps. The hydrogenation of a pyridine ring, such as in the conversion of ethyl nicotinate (B505614) to its partially or fully hydrogenated counterparts, has been successfully intensified using a continuous flow trickle bed reactor, achieving throughputs of over a kilogram per day on a laboratory scale. researchgate.netacs.org Similarly, cross-coupling reactions to build the pyridine scaffold or add substituents can be efficiently performed and scaled up in flow systems. acs.org The integration of in-line analytical tools allows for real-time monitoring and optimization, ensuring a stable and efficient manufacturing process. acs.org

Chemo- and Regioselective Synthesis of Analogs and Precursors to this compound

The synthesis of specifically substituted pyridines like this compound requires precise control over the placement of functional groups on the heterocyclic ring, a challenge known as regioselectivity.

Strategies for Precisely Introducing Ethoxy Functionality at Position 3 of the Pyridine Ring

Introducing a substituent at the C-3 position of the pyridine ring is a significant synthetic challenge due to the electronic nature of the heterocycle, which typically favors functionalization at the C-2, C-4, and C-6 positions. researchgate.netacs.org Several advanced strategies have been developed to achieve this regioselectivity.

One effective method involves the functionalization of a pre-existing C-3 hydroxyl group . The synthesis would first target a precursor like Ethyl 3-hydroxyisonicotinate. bldpharm.com This precursor can then be subjected to etherification (e.g., a Williamson ether synthesis with an ethylating agent like ethyl iodide or diethyl sulfate) to install the ethoxy group. Neighboring group assistance from the C-3 hydroxyl has been shown to facilitate regioselective reactions on adjacent ester groups under mild conditions. nih.gov

A modern and powerful approach is the photochemical rearrangement of pyridine N-oxides . Irradiation of a pyridine N-oxide can induce valence isomerization, leading to an "oxygen-walking" cascade that results in the formation of a C-3 hydroxypyridine derivative. acs.org This metal-free transformation is operationally simple and tolerates a wide variety of functional groups, making it suitable for complex molecules. acs.org The resulting 3-hydroxypyridine (B118123) can then be etherified to yield the desired 3-ethoxy product.

Other strategies include:

Dearomatization-Rearomatization: This involves the temporary dearomatization of the pyridine ring to create an electron-rich intermediate, such as a dihydropyridine (B1217469). researchgate.netresearchgate.net This intermediate can then undergo electrophilic substitution, which often favors the C-3 position, followed by rearomatization to restore the pyridine ring with the new substituent in place. researchgate.netresearchgate.net

Directed Metalation: Using a directing group on the pyridine ring can guide a metalating agent (like lithium or magnesium reagents) to deprotonate a specific position, which can then be trapped with an electrophile. While often favoring ortho positions, specific directing groups or reaction conditions can achieve meta-functionalization. nih.gov

Nucleophilic Aromatic Substitution (S_NAr): Starting with a pyridine ring bearing a good leaving group (e.g., a halogen) at the C-3 position allows for its direct displacement by an ethoxide nucleophile. The synthesis of alkoxy-iodopyridines via nucleophilic substitution of chloro-iodopyridines with alkoxides demonstrates the viability of this approach. mdpi.comresearchgate.net

Stereochemical Control in the Synthesis of Related Pyridine Esters

While this compound itself is an achiral molecule, the principles of stereochemical control are crucial in the synthesis of its chiral analogs or when a synthetic route proceeds through chiral intermediates. The dearomatization of pyridines is a common strategy that generates chiral, non-aromatic rings like dihydropyridines and piperidines, which are valuable building blocks. mdpi.comnih.gov

Asymmetric catalytic methods are essential for controlling the stereochemistry during these transformations:

Catalytic Asymmetric Dearomatization: Pyridine derivatives can be converted into enantioenriched dihydropyridines or piperidines using chiral catalysts. For example, the enantioselective synthesis of C-3 substituted tetrahydropyridines has been achieved through a one-pot sequence involving iridium-catalyzed dearomative hydrosilylation followed by a palladium-catalyzed asymmetric allylic alkylation. researchgate.net Similarly, chiral isothiourea catalysts can promote the asymmetric addition of nucleophiles to pyridinium (B92312) salts to form enantioenriched 1,4-dihydropyridines. mdpi.com

Addition to Chiral Pyridinium Species: Stereocontrol can also be achieved by attaching a chiral auxiliary to the pyridine nitrogen. The resulting chiral pyridinium salt can then direct the addition of a nucleophile to a specific face of the ring, leading to high diastereoselectivity. For instance, the addition of a Grignard reagent to a pyridine N-oxide in the presence of a chiral ligand can yield optically active piperidines. researchgate.net Likewise, a pyridine derivative prepared from L-tert-leucine tert-butyl ester undergoes highly regio- and stereoselective addition of an alkynyl nucleophile to the C-2 position. mdpi.com

These stereoselective methods, while not strictly necessary for the synthesis of the achiral target compound, are fundamental in modern heterocyclic chemistry for creating the complex, three-dimensional structures often found in pharmaceuticals and natural products derived from pyridine scaffolds. beilstein-journals.org

Chemical Reactivity and Transformation Mechanisms of Ethyl 3 Ethoxyisonicotinate

Nucleophilic and Electrophilic Reactivity of the Pyridine (B92270) Core of Ethyl 3-ethoxyisonicotinate

The pyridine ring is an aromatic heterocycle in which a nitrogen atom replaces a methine group of benzene. wikipedia.org This nitrogen atom is more electronegative than carbon, leading to a withdrawal of electron density from the ring, particularly at the ortho (C2, C6) and para (C4) positions. youtube.compearson.com This inherent electron deficiency makes the pyridine nucleus susceptible to nucleophilic attack and generally resistant to electrophilic substitution compared to benzene. wikipedia.orgpearson.com

In this compound, the reactivity is further modulated by the substituents. The ethyl ester group at the C4 position is strongly electron-withdrawing, further deactivating the ring towards electrophiles but significantly activating it for nucleophilic substitution. Conversely, the ethoxy group at the C3 position is electron-donating through resonance, which can influence the regioselectivity of certain reactions.

Nucleophilic Aromatic Substitution (SNAr):

The electron-deficient nature of the pyridine ring makes it a prime candidate for nucleophilic aromatic substitution, especially when a good leaving group is present at the 2, 4, or 6-position. youtube.comyoutube.com For a molecule like this compound, if a leaving group such as a halogen were present at the C2 or C6 position, it would readily undergo substitution by nucleophiles. The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comrsc.org

Kinetic studies on analogous compounds, such as 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine, show that these reactions typically follow second-order kinetics. rsc.org The rate of reaction is influenced by the nature of the nucleophile and the position of the electron-withdrawing groups. For instance, a nitro group at the para-like position (C5) activates the ring for substitution more effectively than one at the ortho-like position (C3). rsc.org This suggests that in a hypothetical 2-chloro-3-ethoxyisonicotinate system, nucleophilic attack would be highly favored.

Electrophilic Aromatic Substitution (EAS):

Electrophilic substitutions on the pyridine ring are generally difficult due to the ring's electron deficiency and the fact that the nitrogen atom can be protonated or coordinate with Lewis acids under typical EAS reaction conditions, further deactivating the ring. wikipedia.orgpearson.com Direct nitration or sulfonation of pyridine, for example, requires harsh conditions and gives low yields. wikipedia.org

However, the presence of activating groups can facilitate these reactions. While the C4-ester group is deactivating, the C3-ethoxy group is activating and ortho-, para-directing. In this case, the directing effects would favor substitution at the C2, C4, and C6 positions. Given that the C4 position is occupied, electrophilic attack, if it were to occur, would most likely be directed to the C2 or C6 positions. A common strategy to enhance reactivity towards electrophiles is to first convert the pyridine to a pyridine-N-oxide. youtube.combiosynce.com The N-oxide group is strongly activating and directs electrophiles to the C2 and C4 positions. youtube.combiosynce.com After the substitution reaction, the N-oxide can be deoxygenated to regenerate the pyridine ring. biosynce.com

The ethyl ester group at the C4 position is a key site for chemical modification through nucleophilic acyl substitution.

Transesterification: This reaction involves the conversion of the ethyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. mdpi.com The process is reversible, and an excess of the new alcohol is often used to drive the reaction to completion. mdpi.com For example, reacting this compound with glycerol in the presence of an acid catalyst like sulfuric acid could produce glyceryl esters. scielo.br

| Reaction | Reagents | Catalyst | Product Type |

| Transesterification | Another alcohol (e.g., methanol, glycerol) | Acid (H₂SO₄) or Base (KOH) | Different ester (e.g., methyl ester) |

| Amidation | Primary or secondary amine (e.g., benzylamine) | Lewis Acid (FeCl₃) or Base (KOtBu) | Carboxamide |

Amidation: The ester can be converted into an amide by reaction with a primary or secondary amine. This transformation is often facilitated by catalysts. A solvent-free direct amidation of esters can be achieved using iron(III) chloride (FeCl₃) as a Lewis acid catalyst. mdpi.comresearchgate.net The reaction is effective for a wide range of esters and amines, including those with both electron-donating and electron-withdrawing groups. mdpi.com The proposed mechanism involves coordination of the carbonyl oxygen and pyridine nitrogen to the iron center, forming a stabilized intermediate that facilitates the nucleophilic attack by the amine. mdpi.com Alternatively, base-assisted methods, such as using potassium tert-butoxide, can also promote the amidation of esters. researchgate.net

Transformations of the Ethoxy Moiety

The ethoxy group at the C3 position, an ether linkage, can also be a site for chemical reactions, primarily involving cleavage of the C-O bond.

The cleavage of aryl alkyl ethers is a standard transformation in organic chemistry, typically requiring strong acids. libretexts.orgmasterorganicchemistry.com Treating this compound with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) would lead to the cleavage of the ethoxy group. libretexts.orgmasterorganicchemistry.com The reaction mechanism involves the initial protonation of the ether oxygen to form a good leaving group (ethanol). masterorganicchemistry.commasterorganicchemistry.com Subsequently, the halide ion (I⁻ or Br⁻) acts as a nucleophile and attacks the ethyl group via an SN2 mechanism, producing ethyl halide and the corresponding 3-hydroxypyridine (B118123) derivative. masterorganicchemistry.commasterorganicchemistry.com

| Reaction | Reagents | Mechanism | Products |

| Ether Cleavage | HBr or HI | SN2 | 3-hydroxy-pyridine derivative + Ethyl halide |

Derivatization of the ethoxy group itself is less common but can be achieved through reactions that modify the ethyl chain, though this often requires prior activation. More commonly, derivatization in this context refers to replacing the ethoxy group with other functionalities, which would proceed via nucleophilic aromatic substitution if a suitable leaving group were installed on the ring. The development of novel pyridine-based compounds often relies on such derivatization methods. nih.govnih.govmdpi.com

Direct oxidation or reduction of the ethoxy group on an aromatic ring is challenging and not a typical reaction pathway under standard conditions.

Oxidation: The pyridine ring itself is generally resistant to oxidation, especially under acidic conditions. biosynce.com If the ring contains alkyl side chains, those are more likely to be oxidized. The ethoxy group is an ether and is generally stable to many oxidizing agents. Harsh oxidation conditions that could potentially attack the ethoxy group would likely degrade other parts of the molecule first. One specialized form of oxidation relevant to pyridines is the formation of N-oxides using reagents like hydrogen peroxide or peracids. wikipedia.orgbiosynce.com

Reduction: The reduction of an ether linkage is not a facile process. Catalytic hydrogenation, a common method for reducing aromatic rings, typically requires forcing conditions to reduce the pyridine core to a piperidine. wordpress.comwordpress.com These conditions would leave the ethoxy group intact. Chemical reducing agents like sodium borohydride (NaBH₄) are not capable of reducing ethers or the pyridine ring. Therefore, the ethoxy group is considered a robust functionality that is stable under most reductive conditions used to modify other parts of the molecule.

Reaction Mechanisms and Kinetic Studies Involving this compound

Understanding the mechanisms and kinetics of reactions provides insight into the reactivity of this compound.

Nucleophilic Aromatic Substitution Mechanism: As previously mentioned, SNAr reactions on the pyridine ring follow an addition-elimination pathway. Kinetic studies of the reaction between 2-chloro-nitropyridines and arenethiolates confirmed a second-order rate law, consistent with this mechanism. rsc.org The rate of these reactions is highly dependent on the electronic properties of the substituents on both the pyridine ring and the incoming nucleophile. Good correlations are often found when plotting the logarithm of the second-order rate constant (log k₂) against Hammett σ constants, which quantify the electron-donating or electron-withdrawing ability of substituents. rsc.org

Ester Transformation Mechanisms:

Acid-Catalyzed Transesterification: The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by the incoming alcohol. A tetrahedral intermediate is formed, followed by proton transfer and elimination of the original alcohol (ethanol) to yield the new ester. chemguide.co.uk

Amidation: The iron(III)-catalyzed amidation is proposed to proceed through the formation of a stabilized complex where both the pyridine nitrogen and the ester's carbonyl oxygen coordinate to the FeCl₃ catalyst. This coordination increases the electrophilicity of the carbonyl carbon, facilitating the attack by the amine nucleophile. mdpi.com

Elucidation of Specific Reaction Pathways and Intermediate Formation

The chemical reactivity of this compound is dictated by the interplay of its pyridine ring and the ester and ether functional groups. While specific studies detailing all reaction pathways for this exact molecule are not extensively documented, its reactivity can be inferred from studies on analogous 3-alkoxy pyridine carboxylates and related heterocyclic systems.

One significant reaction pathway for related substituted chloropyridines involves the formation of highly reactive pyridyne intermediates . For instance, the regioselective difunctionalization of 3-chloro-2-ethoxypyridine (B70323), a structurally similar compound, has been shown to proceed via a 3,4-pyridyne intermediate. This is achieved through lithiation followed by treatment with a Grignard reagent, which upon heating, generates the pyridyne. This intermediate is then trapped by nucleophiles, leading to 2,3,4-trisubstituted pyridine derivatives researchgate.net. This pathway suggests that functionalization of the this compound backbone could potentially proceed through a similar short-lived, high-energy intermediate.

The formation of the core pyridine structure itself can involve several complex pathways. A flexible three-component approach to building highly substituted pyridin-4-ol derivatives, which are precursors to compounds like this compound, involves the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids. A plausible mechanism for this transformation includes the formation of key intermediates such as an iminium ion , a 1,3-diene system , and an enamide , which ultimately cyclizes to form the pyridine ring chim.it.

Furthermore, the ester group can be formed through standard esterification procedures, such as the reaction of isonicotinic acid with ethanol (B145695) in the presence of an acid catalyst google.comresearchgate.net. The synthesis of related isonicotinate (B8489971) derivatives has also been achieved via acylation using N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent, which proceeds through an activated carboxylic acid intermediate nih.gov.

A summary of potential intermediates in the synthesis and reaction of related 3-alkoxypyridine esters is presented below.

| Precursor/Reactant Type | Key Intermediate(s) | Resulting Structure |

| Halogenated Alkoxypyridine | 3,4-Pyridyne | Difunctionalized Pyridine |

| Alkoxyallene + Nitrile | Iminium ion, Enamide | Substituted Pyridin-4-ol |

| Isonicotinic Acid + Alcohol | Activated Acyl Species | Isonicotinate Ester |

Kinetic Modeling and Rate Constant Determination for Key Transformations

The kinetic modeling for transformations involving this compound primarily concerns the reactivity of its ester functional group. The most studied reaction for carboxylate esters is base-catalyzed hydrolysis (saponification).

Alkaline Hydrolysis Mechanism and Kinetics

The alkaline hydrolysis of carboxylic acid esters typically proceeds through a bimolecular acyl-oxygen fission (BAc2) mechanism. This is a second-order reaction, being first-order with respect to both the ester and the hydroxide ion epa.govchemrxiv.org. The reaction involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide as the leaving group and forming a carboxylate salt.

Because the concentration of hydroxide can be held in large excess, the reaction kinetics can be simplified and treated as a pseudo-first-order reaction chemrxiv.org. The second-order rate constant (k₂) can then be determined from the pseudo-first-order rate constant (k') and the concentration of the hydroxide ion.

The rate of hydrolysis is influenced by the electronic and steric effects of the substituents on both the acyl and alcohol portions of the ester. For this compound, the electron-withdrawing nature of the pyridine ring is expected to facilitate the nucleophilic attack on the carbonyl carbon, potentially leading to a faster hydrolysis rate compared to esters of simple aliphatic carboxylic acids.

| Ester | Temperature (°C) | Rate Constant (k₂) (M⁻¹s⁻¹) |

| Ethyl Acetate (B1210297) | 25 | 0.112 |

| Ethyl Benzoate | 25 | 0.0074 |

| Methyl Salicylate | 25 | 0.0163 |

Note: Data is illustrative and sourced from general chemical kinetics literature for analogous compounds.

Kinetic models for the synthesis of related pyridine compounds, such as 2-methyl-5-ethyl pyridine, have been developed based on experimental data from techniques like operando Raman spectroscopy. These models can describe the formation of the main product and side products, incorporating the effects of reactant concentration, temperature, and catalyst concentration rsc.org. A similar approach could be applied to model the synthesis or transformations of this compound.

Transition Metal-Catalyzed Reactions with this compound

The pyridine scaffold of this compound is a versatile platform for transition metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are crucial for synthesizing complex molecules for various applications.

Coupling Reactions (e.g., Suzuki, Sonogashira) Utilizing Functionalized Pyridine Esters

To participate in cross-coupling reactions, the this compound ring must typically be functionalized with a leaving group, such as a halide (Br, I, Cl) or a triflate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (boronic acid or ester) and an organic halide or triflate youtube.comnih.govyoutube.com. A hypothetical Suzuki coupling of a halogenated this compound derivative would proceed via a well-established catalytic cycle involving three key steps:

Oxidative Addition: A Palladium(0) complex reacts with the halo-pyridine ester, inserting into the carbon-halogen bond to form a Pd(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple, forming a new C-C bond and regenerating the Pd(0) catalyst youtube.com.

The reaction tolerates a wide variety of functional groups and is a powerful tool for creating biaryl and heteroaryl structures nih.govresearchgate.net.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide wikipedia.orgorganic-chemistry.orglibretexts.org. This reaction is typically co-catalyzed by palladium and copper(I) complexes wikipedia.orgorganic-chemistry.org. The catalytic cycle involves the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with a Pd(II) complex formed from the oxidative addition of the halo-pyridine ester. Subsequent reductive elimination yields the alkynylated pyridine and regenerates the catalyst wikipedia.orglibretexts.org. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne dimers wikipedia.orgresearchgate.net.

The table below summarizes typical conditions for these coupling reactions as applied to functionalized pyridine systems.

| Reaction | Catalyst / Pre-catalyst | Ligand(s) | Base | Solvent | Temperature |

| Suzuki | Pd(OAc)₂, Pd₂(dba)₃ | PPh₃, Ad₂PⁿBu | K₃PO₄, LiOᵗBu, Cs₂CO₃ | Dioxane/H₂O, Toluene, DMF | 80-110 °C |

| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | PPh₃, XPhos | Et₃N, piperidine, K₂CO₃ | THF, DMF, Toluene | Room Temp - 100 °C |

| Sonogashira (Cu-free) | Pd(OAc)₂ | SPhos, XPhos | Cs₂CO₃, K₃PO₄ | Acetonitrile, Water | Room Temp - 80 °C |

Functionalization via C-H Activation Strategies

Direct C-H activation is an increasingly important strategy that avoids the need for pre-functionalization (e.g., halogenation) of the substrate, offering a more atom-economical synthetic route rsc.org. However, the C-H functionalization of pyridines presents challenges due to the ring's electron-deficient nature and the coordinating ability of the nitrogen atom, which can inhibit catalyst activity rsc.org.

Strategies to achieve C-H activation on a molecule like this compound often rely on directing groups to guide a transition metal catalyst to a specific C-H bond.

Nitrogen-Directed Activation: The pyridine nitrogen itself can direct ortho-C-H activation, although this is often challenging.

Functional Group-Directed Activation: The ester or ethoxy groups on this compound could potentially serve as directing groups. Carboxylate-assisted C-H activation, where a carboxylate ligand on the metal catalyst participates in the C-H bond cleavage, is a known mechanism nih.gov. A cyclic transition state involving the carbonyl oxygen of the ester group could facilitate regioselective activation at the C-5 position.

Recent studies have explored various transition metals like palladium, rhodium, and iridium for pyridine C-H activation nih.govnih.gov. For example, iridium complexes with boryl pincer ligands have been shown to activate pyridine C-H bonds, where the Lewis acidic boron center plays a key role in coordinating the pyridine nih.gov. Such advanced catalytic systems could be applied to achieve regioselective functionalization of the this compound core.

Advanced Spectroscopic and Chromatographic Methodologies in Synthetic Research Involving Ethyl 3 Ethoxyisonicotinate

Application of Advanced Nuclear Magnetic Resonance (NMR) Techniques for Reaction Monitoring and Structural Elucidation of Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. In the context of ethyl 3-ethoxyisonicotinate synthesis, advanced NMR methods are employed to gain comprehensive structural insights and to monitor the progress of chemical reactions in real-time.

While 1D NMR (¹H and ¹³C) provides fundamental information about the chemical environment of individual nuclei, 2D NMR techniques are essential for unambiguously assigning complex spectra and elucidating the connectivity of atoms within a molecule. For a substituted pyridine (B92270) derivative like this compound, these techniques are invaluable.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. In the COSY spectrum of a related compound, ethyl crotonate, cross-peaks clearly show the coupling between the methyl and ethylene groups of the ethyl moiety, as well as couplings within the crotonyl group, helping to establish the connectivity of the proton spin systems mdpi.com. For this compound, COSY would be used to confirm the through-bond coupling between the methylene (B1212753) and methyl protons of the ethyl and ethoxy groups, and to assign the aromatic protons on the pyridine ring by observing their correlations.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning the carbon signals in the ¹³C NMR spectrum by linking them to their attached protons. For instance, the HSQC spectrum would show a correlation between the methylene protons of the ethyl ester group and the corresponding methylene carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for connecting different spin systems within a molecule. For this compound, HMBC correlations would be expected between the protons of the ethoxy group and the C3 carbon of the pyridine ring, as well as between the aromatic protons and the carbonyl carbon of the ester group. In studies of similar ester compounds, HMBC has been crucial for confirming the assignment of carbonyl carbons and other quaternary centers rsc.org.

A representative table of expected ¹H and ¹³C NMR chemical shifts for this compound and its constituent parts, based on data from similar structures, is provided below.

| Group | Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Ethyl Ester | -CH₂- | ~4.3 | ~61 |

| -CH₃ | ~1.3 | ~14 | |

| Ethoxy Group | -O-CH₂- | ~4.1 | ~64 |

| -CH₃ | ~1.4 | ~15 | |

| Pyridine Ring | H-2 | ~8.5 | - |

| H-5 | ~7.3 | - | |

| H-6 | ~8.4 | - | |

| C-2 | - | ~150 | |

| C-3 | - | ~158 | |

| C-4 | - | ~125 | |

| C-5 | - | ~120 | |

| C-6 | - | ~148 | |

| Carbonyl Group | C=O | - | ~165 |

Note: These are estimated values and can vary depending on the solvent and other experimental conditions.

Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in the solid phase, providing information about molecular structure, conformation, and dynamics. In the context of synthetic research involving this compound, ssNMR can be applied to study crystalline derivatives or when the compound is synthesized using heterogeneous catalysts.

For crystalline derivatives of this compound, ssNMR can reveal details about the packing of molecules in the crystal lattice and identify the presence of different polymorphs. ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) is a common ssNMR technique that enhances the signal of low-abundance nuclei like ¹³C and provides high-resolution spectra of solid samples rsc.org. Studies on substituted pyridine N-oxides have demonstrated the utility of ssNMR in characterizing chalcogen-bonded cocrystals, where changes in chemical shift tensors can be correlated with intermolecular interactions acs.org. Similarly, for this compound, ssNMR could be used to study its interactions when co-crystallized with other molecules.

When supported catalysts are used in the synthesis, ssNMR can be employed to characterize the active sites on the catalyst surface and to study the interaction of reactants, intermediates, and products with the catalyst. For example, if a solid acid catalyst is used for the esterification or etherification steps, ssNMR could provide insights into the binding of the isonicotinic acid derivative to the catalyst surface.

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Investigations and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions of molecules. This capability is crucial for confirming the identity of reaction products and for elucidating reaction mechanisms.

In the synthesis of this compound, HRMS would be used to confirm the exact mass of the final product, which helps to verify its elemental formula. During mechanistic investigations, HRMS can be used to identify transient intermediates or to analyze the products of model reactions. For instance, in studies of related pyridine derivatives, HRMS has been used to characterize fragmentation patterns, which can provide structural information and insights into the stability of different parts of the molecule nih.gov. The fragmentation of esters often involves cleavage adjacent to the carbonyl group or the ether oxygen nih.govresearchgate.net. For this compound, characteristic fragments would be expected from the loss of the ethoxy group, the ethyl group from the ester, or cleavage of the pyridine ring.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the separation, detection, and identification of compounds in complex mixtures. In the synthesis of this compound, LC-MS/MS is an invaluable tool for impurity profiling. It can be used to detect and identify minor byproducts that may not be observable by other techniques like NMR wikipedia.org.

Potential impurities in the synthesis of this compound could include unreacted starting materials (e.g., ethyl 3-hydroxyisonicotinate), incompletely reacted intermediates, or products of side reactions such as hydrolysis of the ester or ether functionalities. An LC-MS/MS method would be developed to separate these components chromatographically, and then mass spectrometry would be used for their identification based on their mass-to-charge ratio and fragmentation patterns rsc.org. The high sensitivity of LC-MS/MS allows for the detection of impurities at very low levels, which is critical for ensuring the purity of the final product.

Isotopic labeling is a powerful technique for elucidating reaction mechanisms and metabolic pathways nih.gov. By replacing one or more atoms in a reactant with a heavier isotope (e.g., ¹³C, ¹⁵N, or ¹⁸O), the fate of these labeled atoms can be traced through the reaction pathway using mass spectrometry scripps.edu.

In the synthesis of this compound, isotopic labeling could be used to investigate the mechanism of the esterification and etherification reactions. For example, to confirm the mechanism of the Fischer esterification of the carboxylic acid group, the reaction could be carried out using ¹⁸O-labeled ethanol (B145695). Subsequent mass spectrometric analysis of the resulting this compound would show whether the ¹⁸O atom is incorporated into the ester group, confirming the nucleophilic attack of the alcohol oxygen on the carbonyl carbon.

Similarly, in the etherification of the 3-hydroxy group, using an ¹⁸O-labeled ethoxy source would allow for the tracking of the oxygen atom and provide insights into the reaction mechanism. Recent studies on pyridine derivatives have utilized ¹⁵N labeling to investigate nitrogen isotope exchange reactions, demonstrating the power of this technique in understanding the reactivity of the pyridine ring acs.orgmdpi.com.

Chromatographic Separations for Isolation and Purity Assessment in Research Settings

Chromatographic techniques are fundamental for the purification of synthetic products and for the assessment of their purity. In the research setting, a combination of different chromatographic methods is often employed.

For the isolation of this compound from a reaction mixture, column chromatography is a standard technique. The choice of stationary phase (e.g., silica gel or alumina) and eluent system would be optimized to achieve good separation of the desired product from starting materials, reagents, and byproducts.

For the assessment of purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the methods of choice.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would typically be developed for the purity analysis of this compound. This would involve using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The method would be validated for parameters such as linearity, accuracy, and precision to ensure reliable quantification of the main component and any impurities. The development of stability-indicating HPLC methods is also crucial to monitor the degradation of the compound under various stress conditions.

Gas Chromatography (GC): Given the likely volatility of this compound, GC is also a suitable technique for purity assessment. A GC method would involve injecting a solution of the compound into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS would provide both retention time and mass spectral data, allowing for the confident identification of the main peak and any impurities.

The table below summarizes the typical chromatographic techniques used in the research and analysis of this compound.

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Purpose |

| Column Chromatography | Silica Gel / Alumina | Organic Solvent Mixtures (e.g., Hexane/Ethyl Acetate) | Isolation and Purification |

| HPLC | C18 (Reversed-Phase) | Water/Acetonitrile or Water/Methanol | Purity Assessment, Quantification |

| GC | Various (e.g., DB-5) | Inert Gas (e.g., Helium, Nitrogen) | Purity Assessment, Analysis of Volatile Impurities |

Preparative Chromatography for Novel Derivative Isolation

Following a synthetic reaction, the crude product is typically a mixture containing the desired derivative, unreacted starting materials, reagents, and byproducts. Preparative chromatography is a critical technique for the large-scale separation and purification of these mixtures to isolate the target compound. researchgate.net Two common forms of preparative chromatography used in this context are flash column chromatography and preparative high-performance liquid chromatography (HPLC).

Flash Column Chromatography: This technique is widely employed for routine purification of synthetic products. researchgate.net It utilizes a glass column packed with a stationary phase, most commonly silica gel, through which the crude mixture is passed using a solvent system (mobile phase). scripps.eduwiley-vch.de Positive air pressure is applied to accelerate the solvent flow, making the process faster than traditional gravity chromatography. orgsyn.org Components of the mixture separate based on their differential adsorption to the silica gel and solubility in the mobile phase. orgsyn.org For derivatives of this compound, which are often moderately polar, a typical mobile phase might consist of a gradient of ethyl acetate (B1210297) in hexanes. scripps.edumdpi.com Fractions are collected sequentially and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure desired product. juniperpublishers.com

Preparative High-Performance Liquid Chromatography (HPLC): For more challenging separations where compounds have very similar polarities, or when very high purity is required, preparative HPLC is the method of choice. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle greater quantities of material. mdpi.com Reversed-phase columns (e.g., C18) are frequently used, where separation is based on hydrophobicity. biotage.com Isomers of related pyridinecarboxylic acids, which have similar chemical properties, can be effectively separated using mixed-mode or reversed-phase HPLC by carefully controlling the mobile phase composition, including pH and buffer concentration. sielc.comhelixchrom.com

Below is a representative table illustrating the data from a hypothetical flash chromatography purification of a novel derivative synthesized from this compound.

| Fraction Numbers | TLC Analysis (Rf value) | Components Identified | Action |

| 1-5 | 0.85 | Unreacted Starting Material | Discard |

| 6-9 | 0.60 | Byproduct 1 | Discard |

| 10-18 | 0.45 | Novel Derivative | Combine and Evaporate |

| 19-22 | 0.15 | Polar Impurity | Discard |

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis and Purity Evaluation

Analytical chromatography is essential for monitoring the progress of a synthesis and for assessing the purity of the final isolated product.

Reaction Monitoring: Small aliquots can be taken from the reaction vessel at various time points and analyzed by GC or HPLC. This allows the chemist to track the consumption of starting materials (like this compound) and the formation of the desired product. The resulting data, typically peak areas, provide a semi-quantitative measure of the reaction's conversion rate, helping to determine the optimal reaction time and conditions. juniperpublishers.com

Purity Evaluation: Once a derivative has been isolated via preparative chromatography, its purity must be rigorously assessed. Analytical HPLC is a powerful tool for this purpose. nih.gov A sample of the purified compound is injected into an HPLC system, and the resulting chromatogram should ideally show a single, sharp peak, indicating the absence of detectable impurities. nih.gov The purity is often expressed as a percentage based on the relative area of the main peak. For volatile and thermally stable derivatives, Gas Chromatography coupled with Mass Spectrometry (GC-MS) can also be used. This technique not only separates components but also provides the mass of each component, aiding in its identification.

The following table shows hypothetical HPLC data for monitoring a reaction to synthesize a derivative of this compound.

| Time Point | % Peak Area (this compound) | % Peak Area (Product Derivative) | % Peak Area (Byproduct) |

| 0 hr | 99.5% | 0.0% | 0.5% |

| 2 hr | 65.2% | 30.1% | 4.7% |

| 6 hr | 10.8% | 82.5% | 6.7% |

| 12 hr | 1.5% | 90.3% | 8.2% |

| 24 hr | <0.1% | 91.1% | 8.9% |

X-ray Crystallography for Definitive Molecular Structure Confirmation of Derivatives

While spectroscopic methods like NMR and mass spectrometry provide crucial information about a molecule's connectivity and composition, X-ray crystallography offers unambiguous, definitive proof of its three-dimensional structure in the solid state. This technique is the gold standard for structural elucidation of novel crystalline compounds.

For derivatives of this compound, X-ray crystallography can confirm the expected stereochemistry, identify any unexpected structural rearrangements that may have occurred during the synthesis, and provide insights into intermolecular interactions like hydrogen bonding within the crystal packing. The structural data obtained are often deposited in crystallographic databases for the benefit of the wider scientific community.

A summary of crystallographic data for a hypothetical derivative is presented in the table below, showcasing the typical parameters reported in a single-crystal X-ray diffraction study.

| Parameter | Value |

| Empirical Formula | C15H18N2O4 |

| Formula Weight | 290.32 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.541(2) |

| b (Å) | 15.213(4) |

| c (Å) | 10.987(3) |

| β (°) | 105.34(1) |

| Volume (ų) | 1378.5(6) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.398 |

| R-factor (%) | 4.12 |

Computational and Theoretical Chemistry Studies of Ethyl 3 Ethoxyisonicotinate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These calculations solve the Schrödinger equation, or approximations of it, to provide information about the molecule's electronic structure.

The analysis of molecular orbitals (MOs) and electron density distribution reveals how electrons are arranged within a molecule. This information is crucial for understanding chemical bonding, molecular shape, and reactivity. For instance, in a related compound, ethyl 5-amino-2-bromoisonicotinate, density functional theory (DFT) calculations have been used to visualize the distribution of electron density and the shapes of the molecular orbitals. nih.gov This type of analysis for Ethyl 3-ethoxyisonicotinate would highlight the regions of high and low electron density, indicating the locations of covalent bonds and lone pairs of electrons. The ethoxy and ethyl ester groups would be expected to influence the electron distribution on the pyridine (B92270) ring.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are key predictors of a molecule's chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. For ethyl 5-amino-2-bromoisonicotinate, the calculated HOMO-LUMO energy gap was found to be 4.0931 eV, providing insight into its kinetic stability. nih.gov A similar analysis for this compound would involve calculating the energies of its HOMO and LUMO to predict its reactivity in various chemical reactions.

Table 1: Illustrative Frontier Molecular Orbital Data for a Substituted Ethyl Isonicotinate (B8489971) (Note: This data is for ethyl 5-amino-2-bromoisonicotinate and is provided as an example of the type of data that would be generated for this compound.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2700 |

| LUMO | -2.1769 |

| Energy Gap (ΔE) | 4.0931 |

Data sourced from a study on ethyl 5-amino-2-bromoisonicotinate. nih.gov

Density Functional Theory (DFT) for Reaction Mechanism Prediction

Density Functional Theory (DFT) is a widely used computational method for studying the mechanisms of chemical reactions. It provides a good balance between accuracy and computational cost, making it suitable for investigating complex reaction pathways.

To understand how a reaction proceeds, DFT can be used to locate and characterize the transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a key factor in determining the reaction rate. By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be identified. For this compound, this could be applied to predict the outcomes of reactions such as hydrolysis or substitution on the pyridine ring.

Reactions are often carried out in a solvent, which can significantly influence the reaction pathway and equilibrium. Computational models can account for solvent effects, either implicitly by treating the solvent as a continuous medium or explicitly by including individual solvent molecules in the calculation. These calculations can reveal how the solvent stabilizes or destabilizes reactants, products, and transition states, thereby affecting the reaction's thermodynamics and kinetics. Studies on other isonicotinate derivatives have shown that solvent polarity can influence the electronic structure and stability of the molecule. mdpi.comsciprofiles.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the positions and velocities of particles over time. This allows for the investigation of dynamic processes such as conformational changes, molecular vibrations, and the behavior of molecules in solution. For this compound, MD simulations could be used to explore its conformational flexibility and its interactions with solvent molecules or biological macromolecules.

Conformational Analysis and Torsional Barriers

The three-dimensional structure of a molecule is fundamental to its properties and reactivity. For a flexible molecule like this compound, which possesses several rotatable bonds, a thorough conformational analysis is crucial. This involves identifying the stable conformers (energy minima) and the transition states for their interconversion, which are defined by torsional barriers.

Key Torsional Angles in this compound:

| Dihedral Angle | Description |

| τ1 (C2-C3-O-C) | Rotation around the C3-O bond of the ethoxy group |

| τ2 (C3-O-C-C) | Rotation around the O-C bond of the ethoxy group |

| τ3 (N1-C4-C=O) | Rotation around the C4-C bond of the ester group |

| τ4 (C4-C-O-C) | Rotation around the C-O bond of the ester group |

| τ5 (C-O-C-C) | Rotation around the O-C bond of the ethyl group of the ester |

Interactive Data Table: Please note that specific rotational barriers and dihedral angles from computational studies are required to populate this table interactively. The values would be derived from quantum chemical calculations (e.g., DFT scans of the potential energy surface).

The analysis of torsional barriers reveals the energy required for the molecule to transition from one stable conformation to another. Lower energy barriers indicate greater conformational flexibility. For this compound, the rotation of the terminal methyl groups of the ethoxy and ethyl ester functionalities typically has low barriers, while rotations closer to the pyridine ring, which can be influenced by steric hindrance and electronic effects, are expected to have more significant energy barriers.

Interaction with Solvents or Catalytic Surfaces

The behavior of this compound in a condensed phase, whether in solution or interacting with a catalytic surface, is of significant practical interest. Computational models can simulate these interactions to provide insights at the molecular level.

Solvent Interactions: The polarity of the pyridine ring, the ether oxygen, and the ester group in this compound suggests that it will have significant interactions with polar solvents. Computational studies employing implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules in molecular dynamics (MD) simulations can quantify these interactions. These studies can predict solvation energies, preferred solvent coordination, and the influence of the solvent on the conformational equilibrium of the molecule.

Interaction with Catalytic Surfaces: In the context of heterogeneous catalysis, understanding how this compound adsorbs onto and interacts with a catalytic surface is key to predicting its reactivity. Density Functional Theory (DFT) calculations are often used to model the adsorption of the molecule on various surfaces (e.g., metal oxides or supported metal nanoparticles). These calculations can determine the most stable adsorption geometries, the binding energies, and the electronic changes that occur upon adsorption, which can activate the molecule for a subsequent reaction.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling in Non-Biological Contexts

QSAR and QSPR models are statistical tools that correlate the chemical structure of a series of compounds with their activity or properties. In a non-biological context, this can be applied to catalysis and materials science.

Structure-Reactivity Relationships in Catalysis or Material Design

For a series of related isonicotinate derivatives, QSAR models can be developed to understand how structural modifications influence their performance as catalysts or their properties when incorporated into materials. Molecular descriptors, which are numerical representations of a molecule's structure, are calculated for each compound. These can include electronic descriptors (e.g., atomic charges, dipole moment), steric descriptors (e.g., molecular volume, surface area), and topological descriptors.

A hypothetical QSAR study on a series of substituted ethyl isonicotinates might reveal that the electron-donating or withdrawing nature of the substituent at the 3-position has a strong correlation with the rate of a particular catalytic reaction. For this compound, the ethoxy group is an electron-donating group, which would influence the electron density of the pyridine ring and, consequently, its interaction with a catalytic active site.

Predictive Modeling for Novel Analog Synthesis and Performance

Once a statistically significant QSAR/QSPR model is established, it can be used to predict the activity or properties of new, yet-to-be-synthesized analogs. This predictive capability is a powerful tool in rational drug design and, in this context, in the design of new catalysts or materials.

For instance, if a QSAR model indicates that increasing the electron-donating strength at the 3-position and increasing the steric bulk of the ester group enhances a desired catalytic property, this model can guide the selection of new synthetic targets. The model would predict the performance of various analogs, allowing researchers to prioritize the synthesis of the most promising candidates, thereby saving time and resources.

Emerging Applications in Chemical Sciences Excluding Biological/pharmaceutical

Role as a Building Block in Complex Heterocyclic Synthesis

The pyridine (B92270) scaffold is a ubiquitous structural motif in a vast array of functional molecules. Ethyl 3-ethoxyisonicotinate serves as a valuable starting material for the construction of more elaborate heterocyclic systems, offering pathways to novel compounds with tailored properties.

The functional groups present in this compound allow for a variety of chemical transformations to generate advanced pyridine derivatives. While direct examples utilizing this compound are not extensively documented in the provided search results, the reactivity of the closely related ethyl isonicotinate (B8489971) provides insights into its potential. For instance, the reaction of ethyl isonicotinate with sodium ethoxide and ethyl acetate (B1210297) yields ethyl-3-oxo-3-(pyridin-4-yl)propanoate, a key intermediate for synthesizing more complex dipyridine esters. researchgate.net This suggests that this compound could undergo similar Claisen condensation reactions to produce β-keto esters, which are versatile precursors for a wide range of heterocyclic compounds.

The synthesis of highly substituted pyridines is of significant interest due to their potential applications in various fields, including as liquid crystalline materials. nih.gov The strategic introduction of different functional groups onto the pyridine ring allows for the fine-tuning of their electronic and photophysical properties. For example, the incorporation of various aryl and alkoxy groups can lead to derivatives exhibiting blue light emission, with solvent-dependent fluorescence, making them suitable for optoelectronic applications. nih.gov

Table 1: Potential Reactions for Synthesis of Advanced Pyridine Derivatives

| Reaction Type | Reagents | Potential Product | Tunable Properties |

| Claisen Condensation | Sodium ethoxide, another ester | β-keto ester derivative | Precursor for further heterocyclization |

| Knoevenagel Condensation | Active methylene (B1212753) compounds | Substituted pyridones | Photophysical properties (e.g., fluorescence) |

| Nucleophilic Aromatic Substitution | Various nucleophiles | Functionalized pyridine core | Electronic properties, ligand capabilities |

This table is illustrative of the potential reactivity based on the chemistry of related pyridine esters.

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov This approach offers significant advantages in terms of efficiency and the generation of chemical diversity. While the direct participation of this compound in MCRs is not explicitly detailed in the search results, its structural motifs are amenable to such reactions.

For instance, the Hantzsch dihydropyridine (B1217469) synthesis, a well-known MCR, utilizes a β-keto ester, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt to form dihydropyridine derivatives. nih.gov Given that this compound can potentially be converted to a β-keto ester, it could serve as a precursor for substrates in Hantzsch-type reactions.

The Biginelli reaction is another prominent MCR that produces dihydropyrimidinones from an aldehyde, a β-dicarbonyl compound, and urea. nih.gov The versatility of MCRs allows for the creation of large libraries of compounds for screening in various applications. The incorporation of a pre-functionalized pyridine ring, such as that from this compound, into an MCR would lead to a diverse set of complex heterocyclic products with potential applications in materials science and catalysis.

Environmental and Analytical Chemistry Applications (non-biological)

In environmental analysis, reference standards are crucial for the accurate quantification of pollutants. These are highly pure compounds used to calibrate analytical instruments and validate analytical methods. While there is no current evidence of this compound being used as a reference standard, its potential in this area would depend on its environmental relevance. If this compound were to be identified as a component in industrial effluents, a degradation product of a widely used chemical, or a marker for a specific industrial process, the need for a certified reference standard would arise.

The development of a reference standard involves rigorous purification and characterization to ensure its identity and purity. This standard would then be used in techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to detect and quantify its presence in environmental samples like water or soil.

Chemical sensors are devices that detect and respond to specific chemical species. The sensing element often relies on a material that undergoes a measurable change in its physical or chemical properties upon interaction with the analyte. Functionalized organic molecules are frequently used in the development of these sensing materials.

The structure of this compound, with its pyridine ring and ether and ester functionalities, offers potential for its use in chemical sensing. The lone pair of electrons on the nitrogen atom of the pyridine ring can interact with metal ions or other Lewis acidic species. The oxygen atoms in the ethoxy and ester groups could also participate in hydrogen bonding or coordination interactions. These interactions could lead to a change in the molecule's optical or electronic properties, such as its fluorescence or absorbance, which could be harnessed for sensing applications. For instance, it could be incorporated into a polymer matrix or attached to a solid support to create a sensor for specific metal ions or organic molecules. The field of chemical sensing is continuously advancing, with a focus on developing highly sensitive and selective sensors for a variety of applications, including environmental monitoring and industrial process control. researchgate.net

Future Directions and Research Gaps

Unexplored Synthetic Routes and Methodological Innovations for Ethyl 3-ethoxyisonicotinate

No established synthetic routes for this compound have been documented in the public domain. Therefore, a discussion on unexplored routes or methodological innovations is not possible.

Advanced Mechanistic Insights Through In Situ Spectroscopy

Without any known synthesis or reactions involving this compound, there are no mechanistic studies to analyze. In situ spectroscopic analysis is contingent on having a reaction to observe, which is not the case for this compound.

Novel Non-Biological Applications and Interdisciplinary Research Opportunities

There is no information available regarding any current or potential non-biological applications of this compound. Its properties and potential uses remain uninvestigated.

Challenges in Scalable and Sustainable Production for Research Purposes

As there are no established laboratory-scale synthesis methods, the challenges of scalable and sustainable production have not been encountered or addressed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.